molecular formula C26H17NO B14129895 10-(Phenanthren-9-yl)-10H-phenoxazine

10-(Phenanthren-9-yl)-10H-phenoxazine

Cat. No.: B14129895
M. Wt: 359.4 g/mol
InChI Key: ZSFHGAVCVFPPSR-UHFFFAOYSA-N
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Description

10-(Phenanthren-9-yl)-10H-phenoxazine is an organic compound that belongs to the class of phenoxazines. Phenoxazines are known for their unique structural properties and have been widely studied for their applications in various fields such as organic electronics, photophysics, and medicinal chemistry. The compound features a phenanthrene moiety attached to a phenoxazine core, which imparts distinct photophysical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(Phenanthren-9-yl)-10H-phenoxazine typically involves the coupling of phenanthrene derivatives with phenoxazine. One common method is the Suzuki-Miyaura cross-coupling reaction, where a phenanthrene boronic acid is reacted with a halogenated phenoxazine in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere at elevated temperatures to ensure high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure the compound’s high purity and yield.

Chemical Reactions Analysis

Types of Reactions

10-(Phenanthren-9-yl)-10H-phenoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include phenanthrenyl ketones, reduced phenoxazine derivatives, and substituted phenanthrene or phenoxazine compounds .

Mechanism of Action

The mechanism of action of 10-(Phenanthren-9-yl)-10H-phenoxazine involves its interaction with molecular targets through its photophysical properties. The compound can absorb light and undergo electronic transitions, making it useful in applications like fluorescence microscopy and photodynamic therapy. The molecular targets and pathways involved include the generation of reactive oxygen species (ROS) upon light activation, which can induce cell damage in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(Phenanthren-9-yl)-10H-phenoxazine stands out due to its unique combination of phenanthrene and phenoxazine moieties, which impart distinct photophysical properties.

Properties

Molecular Formula

C26H17NO

Molecular Weight

359.4 g/mol

IUPAC Name

10-phenanthren-9-ylphenoxazine

InChI

InChI=1S/C26H17NO/c1-2-10-19-18(9-1)17-24(21-12-4-3-11-20(19)21)27-22-13-5-7-15-25(22)28-26-16-8-6-14-23(26)27/h1-17H

InChI Key

ZSFHGAVCVFPPSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)N4C5=CC=CC=C5OC6=CC=CC=C64

Origin of Product

United States

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